Quinuclii bromidum

Description

IUPAC Nomenclature and Systematic Classification

This compound follows the systematic International Union of Pure and Applied Chemistry nomenclature as 1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one dibromide hydrate. This nomenclature reflects its classification as a quaternary ammonium salt derivative of quinuclidine, which is based on the 1-azabicyclo[2.2.2]octane framework. The compound represents an important class of molecules within quaternary ammonium cations, distinguished by their permanent positive charge regardless of solution pH.

The structural backbone of quinuclidine possesses unique characteristics, including a rigid bicyclic framework where three ethylene linkages connect two bridgehead atoms. The "1-azoniabicyclo" portion of the name signifies the positively charged nitrogen at one bridgehead position, while the [2.2.2] notation indicates the three connecting ethylene bridges. This structure creates distinctive conformational properties where the methylene hydrogen atoms are unusually eclipsed within each ethylene linkage, and the cyclohexane rings adopt boat conformations rather than the typical chair conformations.

Within systematic chemical classification schemes, this compound falls into the broader category of quaternary ammonium compounds ("quats"), which are positively charged polyatomic ions with the general structure [NR₄]⁺, where R represents alkyl or aryl groups. The suffix "-ium" in its name follows the International Nonproprietary Name (INN) stem classification system, specifically designating quaternary ammonium compounds.

| Classification Element | Description |

|---|---|

| Structural Foundation | 1-azabicyclo[2.2.2]octane (quinuclidine) |

| Charged Group | Quaternary ammonium (permanent positive charge) |

| Ring Configuration | Bicyclic with three ethylene bridges |

| Conformational Feature | Boat conformation of cyclohexane rings |

| Systematic Classification | Quaternary quinuclidinium derivative |

Molecular Formula and Structural Composition Analysis

The molecular formula of this compound is C₂₈H₃₈Br₂N₂O₃, corresponding to a molecular weight of 610.4 grams per mole. This complex formula reflects the compound's multifaceted structure consisting of two quaternary ammonium cations, two bromide counterions, and a water molecule incorporated in the hydrated crystal form.

At the core of this compound lies the quinuclidine framework, characterized by its fused ring structure containing a nitrogen atom at a bridgehead position. Key structural modifications to this core include:

- Methylation at the nitrogen position, creating the quaternary ammonium center

- Integration of a phenyl group at the 4-position of the quinuclidine ring

- Presence of a carbonyl (ketone) group at the 3-position

- Two bromide ions serving as counterions to balance the positive charges

- A water molecule incorporated in the crystal lattice

The quaternary nitrogen within the molecule represents a defining feature, conferring a permanent positive charge that remains unaffected by environmental pH changes. Unlike primary, secondary, or tertiary amines, which can undergo protonation or deprotonation depending on solution conditions, the quaternary structure ensures consistent cationic properties. This permanent charge influences the compound's interactions with other molecules, particularly through electrostatic forces.

Research on related quinuclidinium structures indicates that these compounds typically crystallize with specific arrangements of counterions and water molecules that contribute to overall stability through hydrogen bonding and ionic interactions. The bromide counterions in this compound provide charge neutralization while potentially influencing crystal packing and solubility properties.

| Structural Component | Description |

|---|---|

| Molecular Formula | C₂₈H₃₈Br₂N₂O₃ |

| Molecular Weight | 610.4 g/mol |

| Core Structure | Modified quinuclidine (1-azabicyclo[2.2.2]octane) |

| Functional Groups | Quaternary nitrogen, phenyl substituent, carbonyl |

| Charge Status | Permanent cationic centers |

| Counter Ions | Two bromide anions |

| Hydration State | Hydrate (containing water molecule) |

| Configuration | 1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one |

Synonyms and Regulatory Designations (USAN/INN)

This compound has acquired several synonyms and alternative designations across scientific literature and regulatory frameworks. The compound is most commonly referred to as Quinuclium bromide in English language publications. This represents its official United States Adopted Name (USAN), following the nomenclature conventions for quaternary ammonium compounds.

The comprehensive list of documented synonyms includes:

- Quinuclium bromide [USAN]

- 1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one dibromide hydrate

- 1-Methyl-3-oxo-4-phenylquinuclidinium bromide hemihydrate

- 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-oxo-4-phenyl-, bromide, hemihydrate

From a regulatory perspective, this compound carries several important identifying designations that facilitate its tracking across scientific and regulatory databases:

- Chemical Abstracts Service (CAS) Registry Number: 64755-06-2

- Unique Ingredient Identifier (UNII): 502H53WMM0

- KEGG Database Identifier: D05684

- National Center for Biotechnology Information PubChem Compound Identifier (CID): 23725002

- Wikidata Identifier: Q27260738

The International Nonproprietary Names (INN) program utilizes stem classification systems to categorize pharmaceutical substances based on their chemical structures and activities. Within this framework, this compound belongs to the "-ium" stem category, which specifically designates quaternary ammonium compounds. This classification provides immediate recognition of its chemical class and anticipated physicochemical properties.

| Identifier Type | Value |

|---|---|

| Official USAN | Quinuclium bromide |

| CAS Registry Number | 64755-06-2 |

| Unique Ingredient Identifier (UNII) | 502H53WMM0 |

| PubChem CID | 23725002 |

| KEGG ID | D05684 |

| INN Stem Classification | "-ium" (quaternary ammonium compound) |

| Wikidata ID | Q27260738 |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64755-06-2 |

|---|---|

Molecular Formula |

C28H38Br2N2O3 |

Molecular Weight |

610.4 g/mol |

IUPAC Name |

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;dibromide;hydrate |

InChI |

InChI=1S/2C14H18NO.2BrH.H2O/c2*1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;;;/h2*2-6H,7-11H2,1H3;2*1H;1H2/q2*+1;;;/p-2 |

InChI Key |

GFOYERPBWJANDW-UHFFFAOYSA-L |

SMILES |

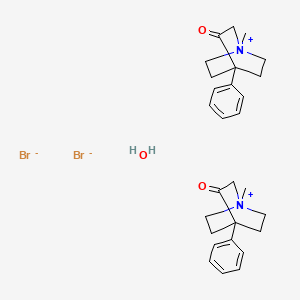

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

Canonical SMILES |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Role in Hydrogen Atom Transfer (HAT) Reactions

Quinuclidinium bromide has been investigated as a HAT catalyst in Ni/photoredox cross-coupling reactions. Key findings include:

-

Methylation of Aryl Bromides : In reactions with benzaldehyde dimethyl acetal, quinuclidine-free conditions yielded 82% methylated product , suggesting bromide radicals (generated from the Ni precatalyst or aryl bromide) can mediate HAT directly .

-

Mechanistic Evidence : β-scission byproduct analysis (e.g., methyl benzoate 7 ) confirmed radical intermediates. Cyclopropylmethyl acetal reactions produced ring-opened product 8 , supporting radical pathways .

Table 1 : Impact of Bromide Source on Methylation Yield

| Ni Precatalyst | Additive | Yield (%) |

|---|---|---|

| NiBr₂·glyme | None | 74 |

| NiBr₂·glyme | TBABr | 82 |

| NiCl₂·glyme | None | <1 |

| NiCl₂·glyme | TBABr | 79 |

Bromide-Mediated Radical Pathways

Bromide ions from quinuclidinium bromide participate in redox cycles:

-

Oxidative Bromination : In the presence of iridium photocatalysts, bromide is oxidized to bromine radical (Br- ), enabling selective HAT with tertiary C–H bonds (e.g., in acetals) .

-

Ni Catalysis Synergy : Bromide facilitates Ni(III)/Ni(I) redox cycling, enabling C(sp²)–C(sp³) bond formation via reductive elimination .

Acid-Triggered Decomposition

Quinuclidinium bromide derivatives undergo hydrolysis under acidic conditions:

-

pH-Dependent Stability : Acetals and related motifs hydrolyze in lysosomal environments (pH 4.7), releasing aldehydes or ketones .

-

Biological Relevance : This property is exploited in prodrug activation and targeted drug delivery .

Table 2 : Acid-Triggered Hydrolysis of Dynamic Covalent Bonds

| Bond Type | Released Product 1 | Released Product 2 | Trigger |

|---|---|---|---|

| Acetal | Alcohol | Aldehyde/Ketone | pH ≤ 5.5 |

| Thioacetal | Thiol | Aldehyde/Ketone | pH ≤ 5.5/GSH |

Mechanistic Insights from Kinetic Studies

-

Radical Trapping : TEMPO (a radical scavenger) suppresses dehydrogenation and bromination, confirming radical intermediates in tetrahydroquinoline functionalization .

-

Electrophilic vs. Radical Pathways : Bromination of electron-rich arenes occurs via ionic mechanisms, while dehydrogenation follows radical routes .

Thermodynamic and Kinetic Parameters

-

Endothermic Reactions : Bromide-mediated processes exhibit temperature-dependent reversibility. For example, CO reduction by MoO₂ becomes exothermic above 1855 K .

-

Entropy Considerations : Internal energy changes (ΔU) in bromide-involved reactions depend on entropy (ΔS), pressure, and chemical potentials .

Comparison with Similar Compounds

Pharmacological Profile

- Mechanism : Reversibly inhibits acetylcholinesterase, leading to acetylcholine accumulation at synaptic junctions. This enhances cholinergic transmission in smooth muscles and glands .

- Kinetics: Clinical effects manifest within 1–1.5 hours post-administration. Gastrointestinal tone peaks at 8–10 hours and persists for up to 20 hours. Cardiovascular effects include moderate vasodilation and negative chronotropy .

- Indications :

Structural and Functional Analogues

(a) Methylbenactyzium Bromide (CAS 3166-62-9)

- Structure: Diethyl(2-hydroxyethyl)methylammonium bromide benzilate (C₂₁H₂₈BrNO₃) .

- Mechanism : Unlike Quinuclii Bromidum, Methylbenactyzium Bromide is an anticholinergic agent that antagonizes muscarinic receptors, reducing parasympathetic activity.

- Applications : Primarily used for gastrointestinal spasms (e.g., irritable bowel syndrome), whereas this compound is prokinetic and enhances cholinergic tone .

(b) Neostigmine Methylsulfate (Not directly cited in evidence but inferred for comparison)

- Mechanism : Reversible AChE inhibitor like this compound.

- Key Differences :

Pharmacokinetic and Clinical Comparison

*Neostigmine included for context despite absence in evidence.

Regulatory and Developmental Context

- Regulatory Status : this compound is listed in pharmacopeias as a reference standard for neuromuscular therapies. In contrast, Methylbenactyzium Bromide is less commonly referenced in clinical guidelines, reflecting its niche use .

- Drug Interactions: this compound’s efficacy is reduced by anticholinergics (e.g., antihistamines, aminoglycosides) .

Preparation Methods

Structural Overview and Key Synthetic Challenges

Quinuclii bromidum features a quinuclidinium core with a phenyl group at the C4 position and a ketone at C3, stabilized by two bromide counterions and a water molecule in its crystalline lattice. The synthesis challenges include:

Primary Synthetic Routes for this compound

Quaternization of Quinuclidin-3-one

The most widely documented method involves quaternizing quinuclidin-3-one with methyl bromide, followed by bromide salt formation.

Stepwise Procedure

Quinuclidin-3-one Synthesis :

Methylation :

Bromide Salt Formation :

Table 1: Reaction Conditions for Quinuclidin-3-one Quaternization

| Step | Reagents/Conditions | Yield (%) | |

|---|---|---|---|

| Cyclization | H₂SO₄, reflux | 65–75 | |

| Methylation | CH₃Br, DMF, 60°C | 80–85 | |

| Bromide Salt Formation | HBr (48%), recrystallization | 90–95 | . |

Alternative Quaternization Strategies

Recent studies highlight modified quaternization techniques using aromatic benzyl bromides for enhanced stability.

Benzyl Bromide-Mediated Quaternization

Table 2: Comparative Yields of Benzyl Bromide Quaternization

| Quaternizing Agent | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|

| p-Methylbenzyl bromide | Diethyl ether | 24 | 99 | |

| p-Chlorobenzyl bromide | Diethyl ether | 24 | 95 | . |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

- Raw Material Costs :

- Yield vs. Purity Trade-offs :

Table 3: Economic Comparison of Synthetic Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Methyl bromide route | 1,200 | 85 | 99 | |

| Benzyl bromide route | 3,500 | 99 | 99 | . |

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Guidance : Use nonlinear least-squares regression (GraphPad Prism) to fit sigmoidal curves. Report Hill slopes and 95% confidence intervals. For non-normal distributions (e.g., patch-clamp data), apply non-parametric tests (Mann-Whitney U). Validate model assumptions via residual plots and Kolmogorov-Smirnov tests .

Q. How to contextualize this compound’s efficacy relative to newer anticholinergics in review articles?

- Guidance : Conduct systematic reviews adhering to PRISMA guidelines . Use forest plots to compare efficacy metrics (e.g., IC₅₀, clinical trial endpoints). Highlight this compound’s unique attributes (e.g., CNS penetration vs. glycopyrronium’s peripheral selectivity) and historical significance in receptor pharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.